3-Keto fluvastatin
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Overview
Description
3-Keto fluvastatin is a synthetic derivative of fluvastatin, a member of the statin class of drugs. Statins are widely used to lower cholesterol levels in the blood and reduce the risk of cardiovascular diseases. This compound, like other statins, inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in cholesterol biosynthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Keto fluvastatin can be synthesized through various chemical reactions involving the modification of the parent compound, fluvastatin. This can be achieved through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis processes. These processes are optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Keto fluvastatin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents are commonly used.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various intermediates and by-products, which are further purified to obtain the final this compound compound.
Scientific Research Applications
3-Keto fluvastatin has several scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying the effects of structural modifications on statin activity.
Biology: Research on this compound includes studying its biological activity, mechanism of action, and potential therapeutic applications.
Medicine: It is investigated for its potential use in treating hyperlipidemia and reducing the risk of cardiovascular diseases.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
3-Keto fluvastatin exerts its effects by selectively and competitively inhibiting the hepatic enzyme HMG-CoA reductase. This enzyme is responsible for converting HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels.
Molecular Targets and Pathways Involved:
HMG-CoA Reductase: The primary molecular target of this compound.
Cholesterol Biosynthesis Pathway: The pathway affected by the inhibition of HMG-CoA reductase.
Comparison with Similar Compounds
Atorvastatin
Simvastatin
Rosuvastatin
Pravastatin
Lovastatin
Fluvastatin (parent compound)
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Properties
CAS No. |
1331822-02-6 |
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Molecular Formula |
C24H24FNO4 |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
(E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoic acid |
InChI |
InChI=1S/C24H24FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,18,27H,13-14H2,1-2H3,(H,29,30)/b12-11+ |
InChI Key |
GCZHCYUTPUSSIJ-VAWYXSNFSA-N |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(CC(=O)CC(=O)O)O)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(=O)CC(=O)O)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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